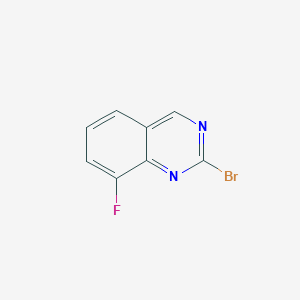
Ethyl 2-(2,4-dichlorophenyl)acetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dichlorophenyl)acetimidate is a chemical compound with the molecular formula C10H12Cl2NO. It is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dichlorophenyl)acetimidate can be synthesized through the reaction of 2,4-dichlorophenylacetonitrile with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also involve the use of microwave irradiation to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,4-dichlorophenyl)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetimidates, amines, alcohols, and acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-(2,4-dichlorophenyl)acetimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,4-dichlorophenyl)acetimidate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved include the formation of imidate intermediates, which can further react to form various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2,4-dinitrophenyl)acetimidate
- Ethyl 2-(2,4-dichlorophenyl)acetate
- Miconazole Related Compound F
Uniqueness
Ethyl 2-(2,4-dichlorophenyl)acetimidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of its reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
ethyl 2-(2,4-dichlorophenyl)ethanimidate |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,13H,2,5H2,1H3 |
Clé InChI |
LAAAYFOYONJSRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


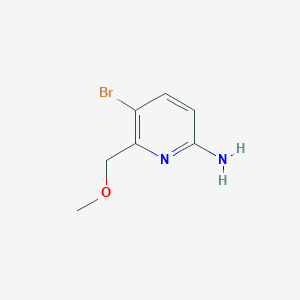
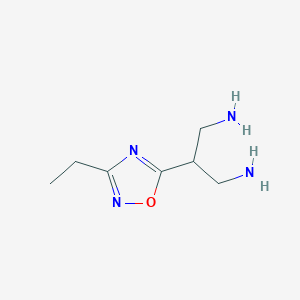
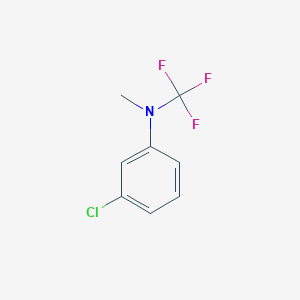
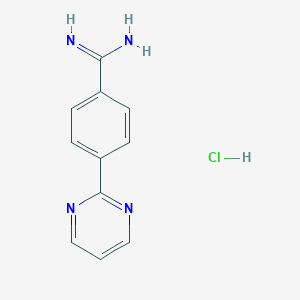


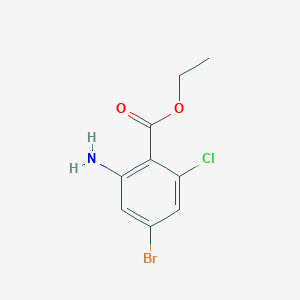
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
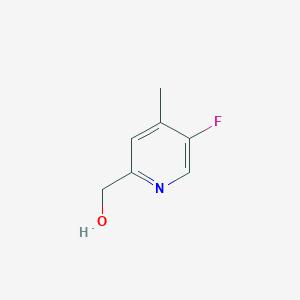


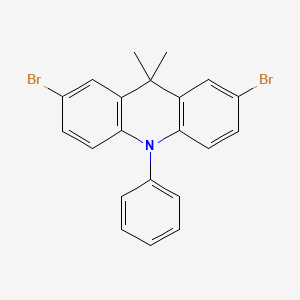
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
